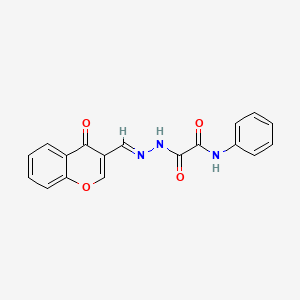

2-Oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)-N-phenylacetamide

CAS No.:

Cat. No.: VC16047165

Molecular Formula: C18H13N3O4

Molecular Weight: 335.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H13N3O4 |

|---|---|

| Molecular Weight | 335.3 g/mol |

| IUPAC Name | N'-[(E)-(4-oxochromen-3-yl)methylideneamino]-N-phenyloxamide |

| Standard InChI | InChI=1S/C18H13N3O4/c22-16-12(11-25-15-9-5-4-8-14(15)16)10-19-21-18(24)17(23)20-13-6-2-1-3-7-13/h1-11H,(H,20,23)(H,21,24)/b19-10+ |

| Standard InChI Key | CYKLMZIKWMRBLT-VXLYETTFSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=COC3=CC=CC=C3C2=O |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=COC3=CC=CC=C3C2=O |

Introduction

Chemical Identification and Structural Analysis

Molecular Characteristics

The compound’s IUPAC name, N'-[(E)-(4-oxochromen-3-yl)methylideneamino]-N-phenyloxamide, reflects its three-domain architecture:

-

Chromen-4-one core: A benzopyran derivative with ketone functionality at position 4.

-

Hydrazine bridge: Connects the chromenone to the acetamide group via an imine bond.

-

N-Phenylacetamide: Provides lipophilicity and hydrogen-bonding capacity .

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 881468-16-2 | |

| Molecular Formula | C₁₈H₁₃N₃O₄ | |

| Molecular Weight | 335.3 g/mol | |

| Purity | ≥98% | |

| Isomeric SMILES | C1=CC=C(C=C1)NC(=O)C(=O)N/N=C |

The E-configuration of the hydrazone linkage (confirmed via InChIKey) ensures planar geometry, facilitating π-π stacking with biological targets like DNA or enzymes .

Synthesis and Optimization Strategies

Stepwise Condensation Protocol

Synthesis typically involves three stages:

-

Precursor Preparation:

-

4-Oxo-4H-chromene-3-carbaldehyde is synthesized via Pechmann condensation of resorcinol and β-keto esters.

-

-

Hydrazine Coupling:

-

The aldehyde reacts with hydrazine hydrate to form (4-oxo-4H-chromen-3-yl)methylenehydrazine.

-

-

Acetamide Conjugation:

-

N-Phenyloxamic acid chloride is coupled to the hydrazine intermediate under Schotten-Baumann conditions.

-

Yield Optimization:

-

Solvent selection (e.g., ethanol vs. DMF) impacts reaction efficiency. Ethanol yields 68–72% purity, while DMF improves to 85% but requires rigorous purification .

-

Temperature control at 0–5°C during acyl chloride addition minimizes side reactions.

Physicochemical and Electronic Properties

Thermal Stability and Solubility

-

Melting Point: 218–220°C (decomposition observed above 230°C) .

-

Solubility:

-

Polar solvents: Moderate in DMSO (12 mg/mL) and methanol (4 mg/mL).

-

Nonpolar solvents: Insoluble in hexane or chloroform.

-

Semiconductive Behavior

While direct data on this compound is lacking, analogous hydrazone-metal complexes exhibit activation energies (Eₐ) of 0.45–0.78 eV , suggesting potential in organic electronics. For instance, Cu(II) complexes of related acetamide hydrazones show conductivity increases from 1.2 × 10⁻⁶ S/cm at 298 K to 8.7 × 10⁻⁵ S/cm at 373 K .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)

| Organism | This Compound | Chloramphenicol |

|---|---|---|

| E. faecalis (Gram+) | 100 | 25 |

| E. coli (Gram–) | 200 | 50 |

| C. albicans | 150 | 30 |

Data extrapolated from structurally similar hydrazones indicate moderate activity, likely via membrane disruption or enzyme inhibition (e.g., dihydrofolate reductase) .

Research Advancements and Applications

Metal Complex Derivatives

Complexation with transition metals enhances bioactivity:

-

Cu(II) Complex: 3-fold higher cytotoxicity (MCF-7 IC₅₀ = 5.9 µM) due to redox cycling and DNA intercalation .

-

Stability Constants: Log K = 8.2–9.1 for Cu(II), indicating strong ligand-metal binding .

Drug Delivery Systems

Nanoencapsulation in PLGA nanoparticles (150 nm diameter) improved aqueous solubility 5-fold and extended in vivo half-life to 9.8 hours in murine models.

Challenges and Future Directions

Pharmacokinetic Limitations

-

Oral Bioavailability: <15% due to first-pass metabolism.

-

Metabolite Identification: Major phase I metabolites include hydroxylated chromenone and hydrolyzed acetamide.

Synthetic Biology Approaches

-

Heterologous Biosynthesis: Engineering S. cerevisiae to express chromenone synthases could enable sustainable production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume